molecular formula C19H18N4O4S2 B2562547 N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-59-3

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2562547
CAS RN: 1021136-59-3
M. Wt: 430.5
InChI Key: JXPPSKLVUIUVJF-UHFFFAOYSA-N
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Description

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

Studies on novel heterocyclic compounds, including those with complex thio, pyridazine, and carboxamide groups, highlight their application in dyeing polyester fibers, showing potential for the development of sterile and/or biologically active fabrics with antimicrobial and antitumor activities. This suggests that N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide could find applications in creating functional textiles with enhanced properties (Khalifa et al., 2015).

Biomedical Research

Research on compounds with thiophene and carboxamide functionalities indicates their potential in radiosensitization and as bioreductively activated cytotoxins, suggesting applications in cancer therapy by enhancing the effectiveness of radiotherapy or serving as targeted cancer treatments (Threadgill et al., 1991).

Antimicrobial Applications

Compounds structurally related to N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide have demonstrated antimicrobial properties, suggesting their use in developing new antimicrobial agents. This application is crucial in addressing the increasing resistance to existing antimicrobial drugs and finding new treatment options for infections (Talupur et al., 2021).

Molecular Docking and Drug Design

The compound's structure offers a basis for molecular docking studies, which are essential in drug design and discovery. By understanding how these compounds interact with biological targets at the molecular level, researchers can develop new drugs with specific actions, such as selective inhibitors for enzymes or receptors involved in disease processes (Flefel et al., 2018).

Chemical Synthesis and Organic Chemistry

Research on related compounds showcases the synthesis of novel heterocyclic compounds, including the development of new synthetic methodologies and transformations. These studies contribute to the broader field of organic chemistry by providing insights into compound synthesis, reaction mechanisms, and the creation of molecules with potential applications in various domains (Pokhodylo et al., 2010).

properties

IUPAC Name

N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-12-5-6-13(14(10-12)27-2)20-17(24)11-29-18-8-7-16(22-23-18)21-19(25)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPPSKLVUIUVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.